

PRMT5-IN-2: A Technical Guide to its Biological Function and Activity

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Compound of Interest		
Compound Name:	PRMT5-IN-2	
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Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, and its dysregulation is frequently implicated in various cancers. This has rendered it a compelling target for therapeutic intervention. **PRMT5-IN-2**, also known as PF-06855800, has emerged as a potent and selective inhibitor of PRMT5. This technical guide provides a comprehensive overview of the biological function and activity of **PRMT5-IN-2**, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. Additionally, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its preclinical profile.

Introduction to PRMT5 and its Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene transcription, mRNA splicing, cell cycle progression, and DNA damage repair. Given its fundamental role in cellular homeostasis, the overexpression of PRMT5 has been linked to the pathogenesis of numerous cancers, including mantle cell lymphoma, non-small cell lung cancer, and pancreatic cancer.



The inhibition of PRMT5 has shown significant anti-proliferative effects in various cancer models, making it an attractive strategy for cancer therapy. Small molecule inhibitors targeting PRMT5 have been developed, with **PRMT5-IN-2** (PF-06855800) being a notable example due to its high potency and selectivity.

PRMT5-IN-2 (PF-06855800): Mechanism of Action

PRMT5-IN-2 is a potent, selective, and orally active inhibitor of PRMT5. It functions as an S-adenosylmethionine (SAM) competitive inhibitor. SAM is the methyl donor cofactor for PRMT5-mediated methylation. By competing with SAM for binding to the PRMT5 active site, **PRMT5-IN-2** effectively blocks the transfer of methyl groups to substrate proteins, thereby inhibiting the enzymatic activity of PRMT5. The development of **PRMT5-IN-2** was guided by structure-based design, leading to a compound with high affinity and selectivity for PRMT5.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of **PRMT5-IN-2** (PF-06855800).

Table 1: In Vitro Inhibitory Activity of PRMT5-IN-2

Parameter	Value	Assay Type	Reference
Ki	0.02 nM	Biochemical	[1][2]
Ki	< 0.1 nM	Biochemical	[3]

Table 2: In Vitro Anti-proliferative Activity of **PRMT5-IN-2**



Cell Line	Cancer Type	IC50	Assay Type	Reference
Z-138	Mantle Cell Lymphoma	1 nM	Proliferation Assay	[1]
A2780 (parental)	Ovarian Cancer	3.3 nM	Proliferation Assay	[4][5]
A2780 (PF- 06855800 resistant)	Ovarian Cancer	15.1 nM	Proliferation Assay	[4][5]
A2780 (EPZ015666 resistant)	Ovarian Cancer	2.2 nM	Proliferation Assay	[4][5]

Table 3: In Vivo Anti-tumor Activity of PRMT5-IN-2 in Z-138 Xenograft Model

Dose	Administration Route	Dosing Schedule	Outcome	Reference
0.03, 0.1, 0.3, 3 mg/kg	Oral (p.o.)	Once daily (q.d.)	Dose-dependent inhibition of tumor growth	[1]

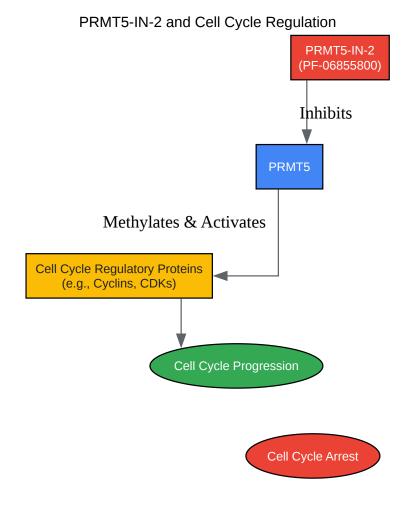
Signaling Pathways Modulated by PRMT5-IN-2

PRMT5 is a master regulator of various cellular pathways. Its inhibition by **PRMT5-IN-2** is expected to impact these pathways significantly.

Cell Cycle Regulation

PRMT5 plays a role in cell cycle progression by methylating proteins involved in cell cycle checkpoints. Inhibition of PRMT5 can lead to cell cycle arrest, thereby halting cancer cell proliferation.





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PRMT5-IN-2 inhibits PRMT5, leading to cell cycle arrest.

mRNA Splicing

PRMT5 is essential for the proper assembly and function of the spliceosome, the cellular machinery responsible for mRNA splicing. Inhibition of PRMT5 can lead to aberrant splicing events, which can be detrimental to cancer cells that are often more reliant on specific splicing patterns.

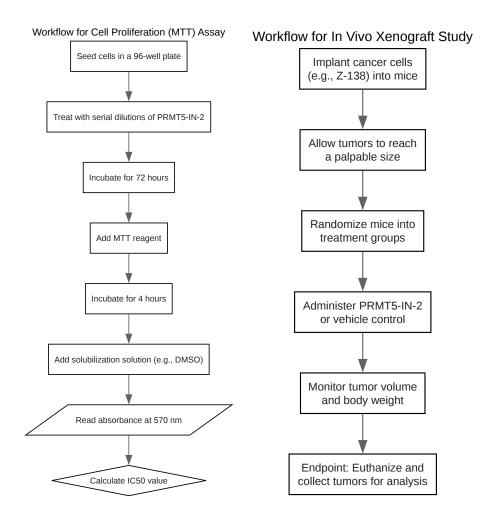


Impact of PRMT5-IN-2 on mRNA Splicing PRMT5-IN-2 (PF-06855800) Inhibits PRMT5 Promotes Spliceosome Assembly & Function Aberrant Splicing

Preparation SAM SAM Reaction Incubate components at 37°C Recombinant PRMTS PRMT5-IN-2 PRMT5-IN-

Correct mRNA Splicing





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